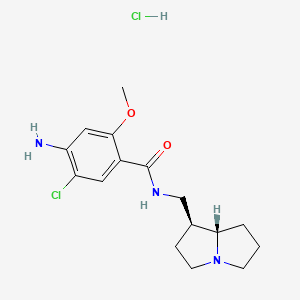

SC-53116 hydrochloride

説明

特性

IUPAC Name |

4-amino-5-chloro-N-[[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2.ClH/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-9-10-4-6-20-5-2-3-14(10)20;/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21);1H/t10-,14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVWDAUMNWKAMIX-LPJGFKLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NCC2CCN3C2CCC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)NC[C@@H]2CCN3[C@H]2CCC3)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858386 | |

| Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146388-57-0, 879208-42-1 | |

| Record name | Benzamide, 4-amino-5-chloro-N-[[(1R,7aR)-hexahydro-1H-pyrrolizin-1-yl]methyl]-2-methoxy-, hydrochloride (1:1), rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146388-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-5-chloro-N-{[(1S,7aS)-hexahydro-1H-pyrrolizin-1-yl]methyl}-2-methoxybenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SC-53116 Thy-1 Antibody Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored cell surface protein integral to a multitude of cellular processes.[1] Its involvement in cell-cell and cell-matrix interactions implicates it in neurite outgrowth, nerve regeneration, apoptosis, metastasis, inflammation, and fibrosis.[1] The monoclonal antibody SC-53116 (clone OX7) is a valuable tool for investigating the function of Thy-1 and validating it as a therapeutic target in various disease models. This technical guide provides an in-depth overview of the core methodologies and signaling pathways associated with Thy-1, with a focus on the application of the SC-53116 antibody.

Data Presentation: Quantitative Analysis of Thy-1 Expression and Function

While direct quantitative data from studies exclusively using the SC-53116 antibody is often presented in formats not readily convertible to summary tables, this section aggregates available quantitative and semi-quantitative findings from studies utilizing the OX7 clone to validate Thy-1's role.

| Application | Cell/Tissue Type | Quantitative/Semi-Quantitative Findings | Reference |

| Immunohistochemistry | Rat Glomeruli | Double immunostaining with PCNA and OX7 allows for the quantification of proliferating mesangial cells. A marked decrease in the number of PCNA+/OX7+ cells was observed in rats treated with Roscovitine, indicating an anti-proliferative effect. | [2] |

| Rat Retina | NMDA-induced neurotoxicity resulted in a dose-dependent decrease in the thickness of Thy-1 immunostaining (56.1% reduction with 200 nmoles NMDA, 37.6% reduction with 20 nmoles NMDA). | [3] | |

| In Vivo Studies | Rat Model of Glomerulonephritis | Intravenous injection of OX7 antibody induced proteinuria, which peaked at approximately 150 mg/day on day 3. | [4] |

| Flow Cytometry | Mouse B-cell Lymphoma | Cells expressing a Thy1.1 reporter (detected by OX7) showed significantly less proliferation (measured by CFSE dilution) upon TC-PTP knockdown compared to control cells. | [5] |

| Emx1-NuTRAP mice | Flow cytometry analysis revealed that 15.3% of EGFP+ cells were also positive for THY-1, confirming neuron-specific expression. | [6] | |

| Immunoprecipitation | PC12 cells | Quantitative analysis of Western blots after immunoprecipitation showed that approximately 56% of total cellular Thy-1 is vesicular, while 44% is on the plasma membrane. | [7] |

Signaling Pathways

Thy-1 modulates a complex network of intracellular signaling pathways, primarily through its interaction with integrins and its localization within lipid rafts. These interactions influence cell adhesion, migration, proliferation, and apoptosis.

Thy-1 and Integrin Signaling

Thy-1 interacts with various integrins, particularly β1 and β3, on adjacent cells to initiate "outside-in" signaling. This interaction is crucial for cell adhesion and migration.

Thy-1 and Src Family Kinase (SFK) Signaling

Located in lipid rafts, Thy-1 associates with Src family kinases (SFKs) such as Fyn and Lck. This association can modulate SFK activity, which in turn affects downstream signaling related to cell migration and proliferation.

Thy-1 and RhoA Signaling

Thy-1 signaling can have bidirectional effects on the activity of the small GTPase RhoA, a key regulator of the actin cytoskeleton. The outcome is cell-type and context-dependent.

Thy-1 and Apoptosis Signaling

Cross-linking of Thy-1 on the surface of certain cells, such as T-cells and glomerular mesangial cells, can induce apoptosis. This process can be mediated by the activation of caspases.

Experimental Protocols

Detailed methodologies for key experiments utilizing the SC-53116 (OX7) antibody are provided below.

Western Blotting

Objective: To detect the expression of Thy-1 protein in cell lysates or tissue homogenates.

Protocol:

-

Sample Preparation: Lyse cells or homogenize tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with SC-53116 antibody at a starting dilution of 1:200 in blocking buffer overnight at 4°C.[8] Note: Some studies recommend dilutions up to 1:1000.[8]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-mouse IgG secondary antibody (e.g., sc-2033) for 1 hour at room temperature.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. Thy-1 typically appears as a smeary band between 25-37 kDa due to glycosylation.[8][9]

Immunoprecipitation

Objective: To isolate Thy-1 and its interacting partners from a protein mixture.

Protocol:

-

Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 1% Nonidet P-40, 0.3% SDS, 0.4% deoxycholate, 66 mM EDTA, 10 mM Hepes, pH 7.4).[7]

-

Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

-

Immunoprecipitation: Incubate the pre-cleared lysate with 1-2 µg of SC-53116 antibody per 100-500 µg of total protein for 2-4 hours or overnight at 4°C with gentle rotation.[8]

-

Capture: Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash three to five times with lysis buffer.

-

Elution: Elute the protein complexes by boiling the beads in Laemmli sample buffer. The eluate can then be analyzed by Western blotting.

Immunofluorescence

Objective: To visualize the subcellular localization of Thy-1.

Protocol:

-

Cell Culture: Grow cells on glass coverslips.

-

Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: If detecting intracellular Thy-1, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.[7]

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Primary Antibody Incubation: Incubate with SC-53116 antibody at a starting dilution of 1:50 in blocking buffer for 1 hour at room temperature.[8] Dilution range can be up to 1:500.[8]

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-conjugated anti-mouse IgG secondary antibody (e.g., Alexa Fluor® 488) for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on slides with an anti-fade mounting medium containing DAPI for nuclear counterstaining. Visualize using a fluorescence or confocal microscope.

Immunohistochemistry (Paraffin-embedded Sections)

Objective: To detect Thy-1 expression in tissue sections.

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate sections with SC-53116 antibody at a starting dilution of 1:50 overnight at 4°C.[8]

-

Washing: Wash with PBS.

-

Detection: Use a standard HRP-conjugated secondary antibody and DAB substrate kit for visualization.

-

Counterstaining: Counterstain with hematoxylin.

-

Dehydration and Mounting: Dehydrate sections, clear in xylene, and mount with a permanent mounting medium.

Flow Cytometry

Objective: To quantify the percentage of Thy-1 positive cells in a population.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of at least 1 x 10^6 cells.

-

Staining: Incubate the cells with 1 µg of SC-53116 antibody (or a fluorescently conjugated version) per 1 x 10^6 cells in staining buffer (e.g., PBS with 1% BSA) for 30 minutes at 4°C in the dark.[8]

-

Washing: Wash the cells twice with staining buffer.

-

Secondary Antibody Staining (if required): If using an unconjugated primary antibody, incubate with a fluorescently-conjugated anti-mouse IgG secondary antibody for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells again.

-

Data Acquisition: Resuspend the cells in staining buffer and acquire data on a flow cytometer. Include an isotype control to set the gate for positive staining.

Conclusion

The SC-53116 (OX7) monoclonal antibody is a versatile and validated tool for the investigation of Thy-1. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers aiming to validate Thy-1 as a target in their specific models of interest. While direct quantitative data using this specific antibody can be challenging to aggregate, the provided examples from the literature demonstrate its utility in generating meaningful and reproducible results across a range of applications. Further investigation into the nuanced roles of Thy-1 signaling will undoubtedly continue to reveal novel therapeutic opportunities.

References

- 1. Thy-1, a versatile modulator of signaling affecting cellular adhesion, proliferation, survival, and cytokine/growth factor responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. karger.com [karger.com]

- 5. ashpublications.org [ashpublications.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Thy-1 Is a Component Common to Multiple Populations of Synaptic Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

In-Depth Technical Guide: Thy-1 (OX7) sc-53116 Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thy-1, also known as CD90, is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) expressed on the surface of various cell types, including neurons, thymocytes, hematopoietic stem cells, and fibroblasts. It plays a crucial role in cell-cell and cell-matrix interactions, influencing a multitude of cellular processes such as T-cell activation, neurite outgrowth, and apoptosis. The monoclonal antibody Thy-1 (OX7) sc-53116 (B1680874), produced by Santa Cruz Biotechnology, is a valuable tool for researchers studying the multifaceted roles of Thy-1. This in-depth technical guide provides comprehensive information on the specificity and clonality of this antibody, detailed experimental protocols from cited research, and an overview of the Thy-1 signaling pathway.

Antibody Specificity and Clonality

The Thy-1 (OX7) sc-53116 antibody is a mouse monoclonal antibody of the IgG1 κ isotype.[1] It was raised against the thymocyte Thy-1 antigen of rat origin and recognizes the Thy-1.1 antigenic determinant.[1] This antibody has been shown to be reactive with Thy-1 from mouse, rat, and human sources.[2][3] Its monoclonal nature ensures a high degree of specificity for a single epitope on the Thy-1 antigen, leading to consistent and reproducible results.

Table 1: Core Specifications of Thy-1 (OX7) sc-53116 Antibody

| Feature | Specification |

| Catalog Number | sc-53116 |

| Clonality | Monoclonal |

| Clone Name | OX7 |

| Host Species | Mouse |

| Isotype | IgG1 κ |

| Immunogen | Thymocyte Thy-1 antigen of rat origin |

| Reactivity | Mouse, Rat, Human |

| Tested Applications | Western Blot (WB), Immunoprecipitation (IP), Immunofluorescence (IF), Immunohistochemistry (IHC), Flow Cytometry (FCM) |

Quantitative Data and Applications

The Thy-1 (OX7) sc-53116 antibody has been validated for use in a variety of immunological applications. The manufacturer provides recommended starting dilutions, which serve as a guideline for experimental design. However, optimal dilutions should be determined empirically by the end-user.

Table 2: Recommended Starting Dilutions for Thy-1 (OX7) sc-53116

| Application | Recommended Starting Dilution | Dilution Range |

| Western Blot (WB) | 1:200 | 1:100-1:1000 |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - |

| Immunofluorescence (IF) | 1:50 | 1:50-1:500 |

| Immunohistochemistry (Paraffin) (IHC(P)) | 1:50 | 1:50-1:500 |

| Flow Cytometry (FCM) | 1 µg per 1 x 10^6 cells | - |

Experimental Protocols

Detailed methodologies are crucial for the successful application of any antibody. Below are experimental protocols for Western Blotting, Immunohistochemistry, and Flow Cytometry, adapted from publications that have successfully utilized the Thy-1 (OX7) sc-53116 antibody.

Western Blot Protocol

This protocol is based on the methodology described by Qiu W, et al. (2014) for the detection of Thy-1 in glomerular mesangial cells.

-

Sample Preparation:

-

Culture rat glomerular mesangial cells to the desired confluence.

-

Lyse the cells in RIPA buffer (sc-24948) on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 10,000 x g for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Electrophoresis and Transfer:

-

Denature 30-50 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the Thy-1 (OX7) sc-53116 antibody at a 1:500 dilution in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., m-IgGκ BP-HRP: sc-516102) at a 1:5000 dilution in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the image using a chemiluminescence imaging system.

-

Caption: Western Blot Experimental Workflow.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections

This protocol is adapted from the work of Yang G, et al. (2021) for the analysis of Thy-1 expression in tissue-engineered bone.

-

Tissue Preparation:

-

Fix tissue samples in 4% paraformaldehyde for 24 hours.

-

Dehydrate the samples through a graded series of ethanol (B145695).

-

Clear the samples in xylene and embed in paraffin (B1166041) wax.

-

Cut 4-5 µm thick sections and mount them on positively charged slides.

-

-

Antigen Retrieval and Staining:

-

Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0) for 20 minutes.

-

Allow the sections to cool to room temperature.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding with 5% goat serum for 30 minutes.

-

Incubate the sections with the Thy-1 (OX7) sc-53116 antibody at a 1:100 dilution overnight at 4°C.

-

Wash the sections three times with phosphate-buffered saline (PBS).

-

Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

-

Wash the sections three times with PBS.

-

Incubate with a streptavidin-HRP complex for 30 minutes at room temperature.

-

Wash the sections three times with PBS.

-

-

Visualization and Counterstaining:

-

Develop the signal with a diaminobenzidine (DAB) substrate.

-

Counterstain the sections with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

Caption: Immunohistochemistry (IHC) Workflow.

Flow Cytometry Protocol

This protocol is based on the methodology described by Zhao M, et al. (2020) for the identification of Thy-1 positive ectomesenchymal stem cells.

-

Cell Preparation:

-

Harvest single-cell suspensions from the tissue of interest (e.g., by enzymatic digestion).

-

Wash the cells twice with ice-cold PBS containing 2% fetal bovine serum (FACS buffer).

-

Resuspend the cells to a concentration of 1 x 10^7 cells/mL in FACS buffer.

-

-

Antibody Staining:

-

To 100 µL of the cell suspension (1 x 10^6 cells), add 1 µg of the Thy-1 (OX7) sc-53116 antibody. For conjugated versions (e.g., sc-53116 PE or sc-53116 FITC), use the manufacturer's recommended amount.

-

Incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with 1 mL of FACS buffer.

-

-

Data Acquisition:

-

Resuspend the cells in 500 µL of FACS buffer.

-

Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.

-

Use appropriate isotype controls to set the gates for positive and negative populations.

-

References

Technical Guide for the sc-53116 (Thy-1/CD90) Antibody

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the monoclonal antibody sc-53116 (B1680874), focusing on its immunogen, target specificity, and applications in biomedical research. It has come to our attention that there may be some confusion regarding the target of this antibody. This guide clarifies that sc-53116 is specific for the Thy-1 antigen, also known as CD90, and not CD29 (Integrin β1). The immunogen used to generate this antibody is of rat origin.

Immunogen and Antibody Specificity

The monoclonal antibody sc-53116, clone OX-7, was generated using thymocyte Thy-1 antigen of rat origin as the immunogen.[1][2] Thy-1 is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored cell surface protein that belongs to the immunoglobulin superfamily.[3][4] It is a highly conserved molecule involved in various cellular processes, including cell adhesion, migration, and signal transduction.[5][6]

Note on CD29: CD29, or Integrin β1, is a distinct cell surface protein with a different structure and function.[7][8][9] While both Thy-1 and integrins are involved in cell adhesion, they are separate molecular entities. The sc-53116 antibody is not directed against CD29. For research targeting CD29, alternative antibodies such as sc-374429 or sc-59829 from Santa Cruz Biotechnology are appropriate.[10][11]

Characteristics of the Immunogen: Rat Thy-1 Antigen

The Thy-1 antigen from rat thymocytes is a sialoglycoprotein.[12] It is expressed on various cell types, including thymocytes, neurons, hematopoietic stem cells, and fibroblasts.[13] The molecular weight of the glycosylated Thy-1 protein can range from 25 to 37 kDa.[1]

Antibody Data and Applications

The sc-53116 antibody is a mouse monoclonal IgG1 κ antibody.[2] It is recommended for the detection of the Thy-1.1 antigenic determinant in mouse, rat, and human samples.[1]

Quantitative Data Summary

| Property | Value | Source |

| Catalog Number | sc-53116 | Santa Cruz Biotechnology |

| Clone | OX-7 | [14] |

| Host Species | Mouse | [14] |

| Isotype | IgG1 κ | [2] |

| Immunogen | Rat thymocyte Thy-1 antigen | [1][2] |

| Target | Thy-1 (CD90) | [14] |

| Reactivity | Mouse, Rat, Human | [14] |

| Molecular Weight | 25-37 kDa (glycosylated) | [1] |

Recommended Applications and Starting Dilutions

| Application | Starting Dilution | Dilution Range |

| Western Blotting (WB) | 1:200 | 1:100 - 1:1000 |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | - |

| Immunofluorescence (IF) | 1:50 | 1:50 - 1:500 |

| Immunohistochemistry (IHC) (Paraffin) | 1:50 | 1:50 - 1:500 |

| Flow Cytometry (FCM) | 1 µg per 1 x 10^6 cells | - |

| Data sourced from Santa Cruz Biotechnology datasheet.[1] |

Experimental Protocols

The following are detailed methodologies for key experiments using the sc-53116 antibody, adapted from standard protocols.

Western Blotting

This protocol outlines the detection of Thy-1 in cell lysates or tissue extracts.

Workflow for Western Blotting

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. scbt.com [scbt.com]

- 3. CD90 - Wikipedia [en.wikipedia.org]

- 4. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thy-1 as an Integrator of Diverse Extracellular Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]

- 7. CD29 (Integrin beta 1) Monoclonal Antibody (TS2/16), APC (17-0299-42) [thermofisher.com]

- 8. cytekbio.com [cytekbio.com]

- 9. Invitrogen CD29 (Integrin beta 1) Monoclonal Antibody (TS2/16), PE, eBioscience | Fisher Scientific [fishersci.com]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. Thy-1 antigen on rat bone marrow cells: immunochemical and fine morphological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. InVivoMAb anti-rat CD90/mouse CD90.1 (Thy1.1) | Bio X Cell [bioxcell.com]

- 14. biocompare.com [biocompare.com]

An In-Depth Technical Guide to the Reactivity of SC-53116 (Thy-1/CD90) Antibody in Human, Mouse, and Rat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SC-53116 antibody, focusing on its reactivity with the Thy-1/CD90 cell surface antigen in human, mouse, and rat species. This document consolidates data from technical datasheets and scientific publications to offer a detailed resource for researchers planning to utilize this antibody in their experiments.

Introduction to SC-53116 and Thy-1/CD90

The SC-53116 antibody, a mouse monoclonal antibody of the IgG1 kappa isotype (clone OX7), is a widely used reagent for the detection of Thy-1, also known as CD90.[1][2] It was generated against the Thy-1 antigen from rat thymocytes.[1][2] Thy-1 is a glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) of 25-37 kDa that is involved in various cellular processes, including cell adhesion, migration, and signal transduction.[1][2][3] Its expression is observed on a variety of cell types, including neurons, thymocytes, hematopoietic stem cells, and fibroblasts, with expression patterns varying between species.[3]

Comparative Reactivity of SC-53116 Antibody

The SC-53116 antibody is recommended for the detection of the Thy-1.1 antigenic determinant in human, mouse, and rat samples.[1][2] The following tables summarize the recommended applications and starting dilutions for each species, compiled from the manufacturer's datasheet and supported by findings in peer-reviewed literature.

Table 1: Reactivity and Recommended Applications

| Application | Human Reactivity | Mouse Reactivity | Rat Reactivity |

| Western Blot (WB) | ✓ | ✓ | ✓ |

| Immunohistochemistry (Paraffin) (IHC-P) | ✓ | ✓ | ✓ |

| Immunofluorescence (IF) | ✓ | ✓ | ✓ |

| Immunoprecipitation (IP) | ✓ | ✓ | ✓ |

| Flow Cytometry (FCM) | ✓ | ✓ | ✓ |

Table 2: Recommended Starting Dilutions

| Application | Human | Mouse | Rat |

| Western Blot (WB) | 1:200 - 1:1000 | 1:200 - 1:1000 | 1:200 - 1:1000 |

| Immunohistochemistry (Paraffin) (IHC-P) | 1:50 - 1:500 | 1:50 - 1:500 | 1:50 - 1:500 |

| Immunofluorescence (IF) | 1:50 - 1:500 | 1:50 - 1:500 | 1:50 - 1:500 |

| Immunoprecipitation (IP) | 1-2 µg per 100-500 µg of total protein | 1-2 µg per 100-500 µg of total protein | 1-2 µg per 100-500 µg of total protein |

| Flow Cytometry (FCM) | 1 µg per 1x10^6 cells | 1 µg per 1x10^6 cells | 1 µg per 1x10^6 cells |

Note: These are starting recommendations. Optimal dilutions should be determined experimentally by the end-user.

Experimental Protocols

The following are detailed methodologies for the key applications of the SC-53116 antibody. These protocols are based on general best practices and information extracted from various sources.

Western Blotting Protocol

This protocol outlines the steps for detecting Thy-1/CD90 in total cell lysates or tissue homogenates.

1. Sample Preparation:

-

Cell Lysates:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease inhibitors.

-

Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Tissue Homogenates:

-

Excise tissue and immediately snap-freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Resuspend the powder in RIPA buffer with protease inhibitors.

-

Homogenize the sample using a dounce homogenizer or sonicator.

-

Centrifuge at 12,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

-

2. SDS-PAGE and Electrotransfer:

-

Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load samples onto a 10-12% SDS-polyacrylamide gel. Include a molecular weight marker.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane at 100V for 1-2 hours or overnight at 20V at 4°C.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the SC-53116 primary antibody diluted in blocking buffer (recommended starting dilution 1:200 - 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an HRP-conjugated anti-mouse IgG secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using an imaging system or X-ray film. The expected molecular weight of Thy-1/CD90 is 25-37 kDa.[2]

Experimental Workflow for Western Blotting

Caption: Western Blotting Experimental Workflow.

Immunohistochemistry (IHC) on Paraffin-Embedded Sections Protocol

This protocol is for the detection of Thy-1/CD90 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

-

Immerse slides in three changes of xylene for 5 minutes each.

-

Hydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol (B145695) for 5 minutes each.

-

Rinse with distilled water.

2. Antigen Retrieval:

-

Perform heat-induced epitope retrieval (HIER) by immersing the slides in a 10 mM sodium citrate (B86180) buffer (pH 6.0).

-

Heat the buffer to 95-100°C for 20-30 minutes. A microwave, pressure cooker, or water bath can be used.

-

Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

3. Staining:

-

Wash sections in PBS.

-

Quench endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes.

-

Wash with PBS.

-

Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.

-

Incubate with the SC-53116 primary antibody diluted in blocking buffer (recommended starting dilution 1:50 - 1:500) overnight at 4°C in a humidified chamber.

-

Wash three times with PBS.

-

Incubate with a biotinylated anti-mouse secondary antibody for 1 hour at room temperature.

-

Wash three times with PBS.

-

Incubate with a streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Wash three times with PBS.

4. Visualization and Counterstaining:

-

Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.

-

Wash with distilled water to stop the reaction.

-

Counterstain with hematoxylin (B73222) for 1-2 minutes.

-

"Blue" the sections in running tap water.

-

Dehydrate the sections through graded ethanols and clear in xylene.

-

Mount with a permanent mounting medium.

Logical Flow for Immunohistochemistry

Caption: Immunohistochemistry Staining Logic.

Immunofluorescence (IF) Protocol for Cultured Cells

This protocol describes the detection of Thy-1/CD90 in cultured cells.

1. Cell Preparation:

-

Grow cells on sterile glass coverslips or in chamber slides to the desired confluency.

-

Wash cells briefly with PBS.

2. Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

3. Staining:

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

-

Incubate with the SC-53116 primary antibody diluted in blocking buffer (recommended starting dilution 1:50 - 1:500) for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently labeled anti-mouse secondary antibody (e.g., Alexa Fluor® 488 or 594) diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

4. Mounting and Imaging:

-

(Optional) Counterstain nuclei with DAPI or Hoechst stain for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto glass slides using an anti-fade mounting medium.

-

Seal the edges of the coverslip with nail polish.

-

Visualize the staining using a fluorescence microscope with the appropriate filters.

Immunofluorescence Staining Workflow

Caption: Immunofluorescence Staining Workflow.

Thy-1/CD90 Signaling Pathway

Thy-1/CD90 is a GPI-anchored protein that resides in lipid rafts and acts as a signaling molecule by interacting with various partners in both cis (on the same cell) and trans (on adjacent cells).[4] Key signaling interactions involve integrins (such as αvβ3) and syndecan-4, leading to the activation of downstream pathways that regulate cell adhesion, migration, and cytoskeletal organization.[4][5] The diagram below illustrates a simplified model of Thy-1/CD90 signaling.

Caption: Simplified Thy-1/CD90 Signaling Pathway.

This guide provides a foundational understanding of the SC-53116 antibody's reactivity and application. Researchers are encouraged to use this information as a starting point and to optimize protocols for their specific experimental systems.

References

- 1. scbt.com [scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Frontiers | CD90/Thy-1, a Cancer-Associated Cell Surface Signaling Molecule [frontiersin.org]

- 4. Frontiers | Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold [frontiersin.org]

- 5. Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Thy-1/CD90 Expression in Neuronal Cell Lines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thy-1, also known as Cluster of Differentiation 90 (CD90), is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that is a member of the immunoglobulin superfamily.[1][2] It is abundantly expressed on the surface of various cell types, including neurons, thymocytes, and fibroblasts.[3] In the nervous system, Thy-1/CD90 plays a crucial role in cell-cell and cell-matrix interactions, influencing processes such as neurite outgrowth, axonal guidance, and synaptic formation.[4] Its expression is developmentally regulated and is often used as a marker for mature neurons.[2] This technical guide provides a comprehensive overview of Thy-1/CD90 expression in commonly used neuronal cell lines, details experimental protocols for its detection, and illustrates its key signaling pathways.

Data Presentation: Thy-1/CD90 Expression in Human Neuronal Cell Lines

The expression of Thy-1/CD90 can vary significantly among different neuronal cell lines, reflecting their diverse origins and differentiation states. The following table summarizes quantitative data on Thy-1/CD90 expression in several human neuroblastoma cell lines.

| Cell Line | Percentage of Thy-1 Positive Cells (%) | Mean Number of Thy-1 Molecules per Cell (x 10^5) | Notes |

| LAN-1 | > 90% | Lower than TR14 and CHP 212 (approx. 0.94) | Weak immunofluorescence observed.[1] |

| TR14 | > 90% | ~ 2.25 | Strong immunofluorescence.[1] |

| CHP 212 | > 90% | Similar to TR14 | Strong immunofluorescence.[1] |

| CHP 100 | 66% | Not specified | Strong immunofluorescence in positive cells.[1] |

| SH-SY5Y | Expression is reported, but quantitative data is not readily available in the reviewed literature. | Not specified | A widely used human neuroblastoma cell line that can be differentiated into a neuronal phenotype. |

| PC12 | Expression is reported, but quantitative data is not readily available in the reviewed literature. | Not specified | A rat pheochromocytoma cell line that differentiates into a sympathetic neuron-like phenotype in the presence of Nerve Growth Factor (NGF).[5] |

| Neuro-2a (N2a) | Expression is reported, but quantitative data is not readily available in the reviewed literature. | Not specified | A mouse neuroblastoma cell line commonly used for studies of neuronal differentiation and function.[6] |

Mandatory Visualization

Signaling Pathways

The signaling pathways initiated by Thy-1/CD90 are critical for its function in regulating neuronal morphology and connectivity. A key pathway involves the interaction of neuronal Thy-1/CD90 with αvβ3 integrin on adjacent astrocytes. This interaction triggers a signaling cascade within the neuron that leads to the retraction of neuronal processes.

Caption: Thy-1/CD90 signaling pathway in a neuron upon binding to astrocytic αvβ3 integrin.

Experimental Workflows

The analysis of Thy-1/CD90 expression in neuronal cell lines typically involves a series of standard molecular and cellular biology techniques. The following workflow outlines the key steps from cell culture to data analysis.

Caption: A general experimental workflow for the analysis of Thy-1/CD90 expression.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible assessment of Thy-1/CD90 expression. The following protocols are based on established methods and can be adapted for specific neuronal cell lines.

Immunocytochemistry (ICC) for Thy-1/CD90

This protocol allows for the visualization of Thy-1/CD90 localization on the cell surface.

Materials:

-

Neuronal cells cultured on glass coverslips

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)

-

Primary antibody: Mouse anti-human Thy-1/CD90 antibody (Clone 5E10 is a common choice)

-

Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Cell Fixation:

-

Wash cultured cells gently with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash three times with PBS.

-

-

Permeabilization (for intracellular targets, optional for surface staining):

-

Incubate cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking:

-

Incubate cells with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-Thy-1/CD90 antibody in Blocking Buffer to the recommended concentration (typically 1-10 µg/mL).

-

Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the coverslips three times with PBS for 5 minutes each.

-

-

Secondary Antibody Incubation:

-

Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

-

Incubate the coverslips with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Wash the coverslips three times with PBS.

-

Incubate with DAPI solution for 5 minutes for nuclear staining.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the staining using a fluorescence microscope with the appropriate filter sets.

-

Flow Cytometry for Thy-1/CD90

This technique provides a quantitative analysis of the percentage of Thy-1/CD90-positive cells and the relative expression level per cell.

Materials:

-

Neuronal cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS)

-

Fluorophore-conjugated primary antibody: PE-conjugated anti-human CD90 antibody (Clone 5E10) is a common choice.

-

Isotype control: A fluorophore-conjugated antibody of the same isotype and concentration as the primary antibody.

-

Viability dye (e.g., Propidium Iodide or DAPI)

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Count the cells and adjust the concentration to 1x10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension (1x10^5 cells) into flow cytometry tubes.

-

Add the fluorophore-conjugated anti-Thy-1/CD90 antibody at the predetermined optimal concentration.

-

For the negative control, add the corresponding isotype control antibody to a separate tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Add 1-2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.

-

Discard the supernatant.

-

Repeat the wash step twice.

-

-

Resuspension and Viability Staining:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Add a viability dye just before analysis to exclude dead cells.

-

-

Data Acquisition and Analysis:

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software. Gate on the live, single-cell population and determine the percentage of Thy-1/CD90-positive cells and their mean fluorescence intensity (MFI) relative to the isotype control.

-

Western Blotting for Thy-1/CD90

Western blotting is used to detect the presence and relative abundance of the Thy-1/CD90 protein in a cell lysate.

Materials:

-

Neuronal cell pellet

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody: Rabbit anti-Thy-1/CD90 polyclonal or monoclonal antibody.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG

-

Chemiluminescent substrate

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

-

Protein Extraction:

-

Lyse the cell pellet in ice-cold Lysis Buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA assay.

-

-

Sample Preparation:

-

Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the primary anti-Thy-1/CD90 antibody diluted in Blocking Buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Probe for a loading control to ensure equal protein loading across lanes.

-

Conclusion

The expression of Thy-1/CD90 is a key characteristic of many neuronal cell lines and plays a significant role in neuronal development and interaction. This guide provides a foundational understanding of Thy-1/CD90 expression, its associated signaling pathways, and robust protocols for its detection and quantification. The provided data and methodologies will aid researchers in designing and executing experiments to further elucidate the multifaceted roles of this important neuronal surface glycoprotein in health and disease.

References

- 1. Thy-1/CD90 a Bidirectional and Lateral Signaling Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CD90 - Wikipedia [en.wikipedia.org]

- 3. Thy-1 (CDw90) and c-kit receptor (CD117) expression on CD34+ hematopoietic progenitor cells: a five dimensional flow cytometric study | Haematologica [haematologica.org]

- 4. CD90 Expression on human primary cells and elimination of contaminating fibroblasts from cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced tyrosine hydroxylase expression in PC12 cells co-cultured with feline mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Time dependent changes in protein expression induced by intermittent theta burst stimulation in a cell line [frontiersin.org]

Function of Thy-1 in hematopoietic stem cells

An In-depth Technical Guide to the Function of Thy-1 in Hematopoietic Stem Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Thy-1 (Cluster of Differentiation 90, CD90) is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) that serves as a critical surface marker for identifying and isolating primitive hematopoietic stem cells (HSCs) in both human and murine systems.[1] While long used for cell sorting, emerging evidence reveals that Thy-1 is not a passive marker but an active participant in regulating HSC quiescence, proliferation, differentiation, and adhesion within the bone marrow niche.[2][3][4] It functions as a signaling modulator, primarily through its interactions with integrins and other cell surface receptors within lipid rafts, influencing downstream pathways involving Src-family kinases and Rho GTPases.[5][6] Understanding the multifaceted roles of Thy-1 is crucial for advancing HSC-based therapies, improving transplantation outcomes, and developing novel strategies for mobilizing and expanding HSCs for clinical use. This guide provides a comprehensive overview of Thy-1's expression, function, and signaling activities in HSCs, supplemented with quantitative data, detailed experimental protocols, and pathway diagrams.

Introduction to Thy-1 (CD90)

Thy-1, first identified as a thymocyte differentiation antigen, is an evolutionarily conserved member of the immunoglobulin superfamily.[4][7] It is anchored to the outer leaflet of the plasma membrane via a GPI linkage, a feature that confines it to specialized membrane microdomains known as lipid rafts.[1] This localization is critical for its function as a signaling hub. In humans, Thy-1 is expressed on a subset of CD34+ progenitor cells in the bone marrow, cord blood, and fetal liver, but is absent from mature T cells.[7] In mice, low-level Thy-1 expression (Thy-1.1lo) is a hallmark of the Lineage-Sca-1+c-kit+ (LSK) cell population, which is highly enriched for long-term repopulating HSCs.[8][9] Its restricted expression on primitive hematopoietic cells has made it an indispensable tool for HSC purification and study.[8][10][11]

Expression of Thy-1 on Hematopoietic Stem and Progenitor Cells

The expression of Thy-1 is tightly regulated and is a distinguishing feature of the most primitive hematopoietic cells.

Human Hematopoietic Cells

In human hematopoietic tissues, Thy-1 expression is restricted to a small fraction of cells.[10][11] Studies using multi-color flow cytometry have shown that Thy-1 is present on approximately 1-4% of mononuclear cells from fetal liver, cord blood, and bone marrow.[10][11][12] Critically, its expression is concentrated on about 25% of the CD34+ progenitor cell population.[10][12] This CD34+Thy-1+ subset is phenotypically primitive, characterized by low to negative expression of lineage markers and markers of commitment such as CD38 and CD45RA (CD34+CD38loCD45RA-).[10][11] Functionally, this population is enriched for long-term culture-initiating cells (LTC-ICs), which are capable of sustained myeloid colony production for 5-8 weeks in vitro.[10][12][13]

Murine Hematopoietic Stem Cells

In the C57BL/Ka-Thy-1.1 mouse strain, HSCs are defined by the surface phenotype Thy-1.1lo Lin- Sca-1+.[8] This rare population, constituting about 0.05% of bone marrow cells, contains the vast majority of long-term, multi-lineage repopulating activity upon transplantation into lethally irradiated recipients.[8][9] The level of Thy-1 expression is important, as distinct levels correlate with different generation potentials of progenitor cells.[14]

Data Presentation: Thy-1 Expression on HSC Populations

Table 1: Quantitative Summary of Thy-1 Expression on Human and Murine Hematopoietic Progenitor Cells

| Species | Tissue Source | Cell Population | Percentage of Thy-1+ Cells | Key Findings | Reference(s) |

| Human | Bone Marrow (BM), Cord Blood (CB), Fetal Liver (FL) | Total Mononuclear Cells | 1-4% | Thy-1 expression is restricted to a minor population of cells. | [10][11] |

| Human | BM, CB, FL | CD34+ Cells | ~25% | Thy-1 marks a significant subset of primitive CD34+ progenitors. | [10][12][13] |

| Human | BM, CB, Peripheral Blood | CD34- Mononuclear Cells | <1% | A very small number of CD3+CD4+ lymphocytes express Thy-1. | [10][12] |

| Mouse | Bone Marrow | Lin-Sca-1+c-kit+ (LSK) | Not specified, but "low" expression is key | Thy-1.1lo is a defining marker for long-term repopulating HSCs. | [8][9] |

Functional Roles of Thy-1 in HSC Biology

Thy-1 actively modulates fundamental HSC behaviors, including their cell cycle status, differentiation potential, and interaction with the bone marrow microenvironment.

Regulation of Proliferation and Quiescence

Thy-1 expression is intimately linked to the cell cycle state of HSCs.[2] The most primitive, quiescent HSCs are found within the Thy-1+ fraction.[2][15] In freshly isolated human CD34+ cells, both Thy-1+ and Thy-1- subsets are predominantly in the G0/G1 phase of the cell cycle.[2] However, upon stimulation with cytokines, the Thy-1+ subset readily enters a cycling state, while the Thy-1- subset tends to remain quiescent.[2][15] Conversely, engagement of the Thy-1 molecule can deliver an inhibitory signal. When anti-Thy-1 antibodies were added to cultures of primitive cord blood progenitors, a significant reduction in their proliferation was observed, particularly among the highly proliferative potential colony-forming cells (HPP-CFC).[3] This suggests Thy-1 may act as a negative regulator, helping to maintain the stem cell pool by preventing excessive proliferation.[3]

Influence on Differentiation and Lineage Commitment

Thy-1 expression distinguishes the most primitive progenitors from their more committed progeny. When human CD34+ cells are sorted based on Thy-1, the Thy-1+ fraction is highly enriched for LTC-ICs, the precursors capable of long-term hematopoiesis.[10][12][13] In contrast, the majority of more mature, short-term colony-forming cells (CFCs) are recovered in the CD34+Thy-1- fraction.[10][12] Similarly, in murine models, primitive Thy-1+ cells are capable of generating committed stem cells in culture.[14] This indicates that the downregulation of Thy-1 is associated with the progression of HSCs towards lineage commitment.

Role in Adhesion and Niche Interaction

As an adhesion molecule, Thy-1 plays a role in the interaction between HSCs and the bone marrow stromal niche.[4] Studies have shown that Thy-1 can mediate the adhesion of lymphoid cells to bone marrow stromal cell lines.[4] This interaction is likely crucial for HSC homing and retention. Thy-1 does not function alone but collaborates with integrins to mediate cell-cell and cell-matrix adhesion.[6] For example, changes in the expression of integrins on Thy-1+ HSCs are associated with their mobilization from the bone marrow into the peripheral blood and affect their subsequent homing and engraftment potential.[16][17]

Data Presentation: Functional Effects of Thy-1

Table 2: Summary of Functional Effects of Thy-1 Expression and Modulation on HSCs

| Experimental System | Cell Type | Experimental Condition | Observed Functional Outcome | Reference(s) |

| Human CD34+ Cells | Primitive Progenitors | Sorting into Thy-1+ and Thy-1- fractions | Thy-1+ fraction is enriched for LTC-ICs; Thy-1- fraction is enriched for CFCs. | [10][12][13] |

| Human Cord Blood | Primitive Progenitors | Culture with anti-Thy-1 antibody | Significant reduction in progenitor cell proliferation, especially HPP-CFCs. | [3] |

| Human CD34+ Cells | Primitive Progenitors | Cytokine stimulation in culture | The Thy-1+ subset enters the cycling state (S/G2M phases). | [2][15] |

| Murine T-leukemic cells | Thy-1.2+ cells | Co-culture with bone marrow stromal cells in the presence of anti-Thy-1.2 antibody | Adhesion to specific stromal cell lines (14F1.1, MBA-15) was prevented. | [4] |

Thy-1 Mediated Signaling in HSCs

Lacking an intracellular domain, Thy-1 initiates signals by associating with other transmembrane proteins, particularly integrins, within lipid rafts.[5][6]

Interaction with Integrins and Associated Molecules

Thy-1 can interact with signaling partners in two ways:

-

cis interaction: Thy-1 associates with molecules within the same cell membrane. A key interaction is with integrins, such as αvβ3.[5][6] This association can modulate integrin avidity for their extracellular matrix (ECM) ligands.[5]

-

trans interaction: Thy-1 on one cell binds to a receptor on an adjacent cell. Thy-1 can act as a ligand for integrins (e.g., αMβ2 on leukocytes) and syndecan-4 on other cells, mediating cell-cell adhesion.[18]

Downstream Signaling Cascades

Thy-1-integrin engagement triggers intracellular signaling cascades that are crucial for adhesion, migration, and cytoskeletal organization. A central hub for this signaling is the recruitment and activation of Src-family kinases (SFKs) to the lipid rafts.[5] Activated SFKs can then phosphorylate a variety of downstream targets, leading to the activation of small GTPases like RhoA. RhoA and its effectors, such as ROCK (Rho-associated kinase), are master regulators of the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions required for stable cell adhesion and migration.[5][19] While not yet fully elucidated in HSCs, studies in other stem cells suggest Thy-1 may also interact with pathways like Wnt/β-catenin.[20]

Mandatory Visualization: Thy-1 Signaling Pathway

Caption: Thy-1 signaling in HSCs via integrin interaction.

Key Experimental Protocols

Protocol: Immunophenotypic Analysis and Sorting of Thy-1+ HSCs by Flow Cytometry

This protocol describes the isolation of primitive CD34+Thy-1+ cells from human bone marrow.

-

Sample Preparation: Isolate mononuclear cells (MNCs) from fresh human bone marrow aspirate using Ficoll-Paque density gradient centrifugation.

-

CD34+ Enrichment (Optional but Recommended): Enrich for CD34+ cells using a magnetic-activated cell sorting (MACS) system with CD34 microbeads to increase the frequency of target cells.

-

Antibody Staining: Resuspend cells in staining buffer (PBS with 2% FBS and 1 mM EDTA) at 1x10^7 cells/mL. Add a cocktail of fluorescently conjugated monoclonal antibodies. A typical panel includes:

-

Anti-CD34 (e.g., APC conjugate)

-

Anti-Thy-1 (CD90) (e.g., PE conjugate)

-

Anti-CD38 (e.g., FITC conjugate)

-

A "lineage cocktail" of antibodies against mature cell markers (e.g., CD3, CD14, CD16, CD19, CD56, Glycophorin A), typically conjugated to the same fluorochrome (e.g., PerCP-Cy5.5).

-

A viability dye (e.g., DAPI or 7-AAD) to exclude dead cells.

-

-

Incubation: Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash cells twice with 2 mL of staining buffer, centrifuging at 300 x g for 5 minutes.

-

Flow Cytometry Analysis and Sorting: Resuspend the final cell pellet in staining buffer and acquire on a fluorescence-activated cell sorter (FACS).

-

Gate on single, viable cells.

-

Gate on Lineage-negative (Lin-) cells.

-

From the Lin- gate, identify the CD34+ population.

-

Within the CD34+ gate, resolve and sort the CD34+Thy-1+CD38lo/- and CD34+Thy-1-CD38lo/- populations into separate collection tubes for downstream functional assays.

-

Protocol: Long-Term Culture-Initiating Cell (LTC-IC) Assay

This assay quantifies the most primitive hematopoietic progenitors by measuring their ability to generate myeloid colony-forming cells (CFCs) after several weeks in culture.

-

Stromal Layer Preparation: Seed a supportive stromal cell line (e.g., irradiated M2-10B4 murine fibroblasts) into 96-well plates and culture until confluent.

-

Co-culture Initiation: Sort Thy-1+ and Thy-1- progenitor cell populations (from Protocol 5.1) at limiting dilutions directly onto the pre-established stromal layers.

-

Long-Term Culture: Culture the plates for 5-8 weeks at 37°C and 5% CO2 in a long-term culture medium (e.g., MyeloCult™ H5100) with weekly half-media changes.

-

CFC Assay: After the long-term culture period, harvest all cells from each well by trypsinization.

-

Plating in Methylcellulose: Plate the harvested cells into a methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines (SCF, GM-CSF, IL-3, EPO) to support myeloid colony formation.

-

Colony Scoring: Culture for 14 days. Score the number of myeloid colonies (CFU-GM, BFU-E, CFU-GEMM) under an inverted microscope. A well is considered positive if it contains at least one colony.

-

Frequency Calculation: Use limiting dilution analysis software to calculate the frequency of LTC-ICs in the initial sorted populations. The Thy-1+ fraction is expected to have a significantly higher LTC-IC frequency.[10][12]

Mandatory Visualization: Experimental Workflow

Caption: Workflow for the isolation and functional analysis of Thy-1+ HSCs.

Conclusion and Future Directions

Thy-1 is a functionally significant molecule on the surface of hematopoietic stem cells, extending far beyond its utility as a purification marker. It plays an integral role in maintaining the balance between quiescence and proliferation, governs interactions within the bone marrow niche through adhesion, and translates extracellular cues into intracellular signals. The enrichment of primitive, long-term repopulating cells in the Thy-1+ fraction underscores its importance in the HSC hierarchy.

For researchers and drug development professionals, the Thy-1 signaling axis presents several opportunities.

-

HSC Expansion: Modulating Thy-1 signaling with small molecules or antibodies could potentially drive the ex vivo expansion of HSCs for transplantation without inducing terminal differentiation.

-

Mobilization Regimens: Targeting Thy-1-integrin interactions may lead to more efficient and less toxic regimens for mobilizing HSCs into the peripheral blood for collection.

-

Improving Engraftment: Enhancing the homing and retention signals mediated by Thy-1 could improve the efficacy of HSC transplantation, particularly when low cell doses are used.

Further research is needed to fully dissect the downstream effectors of Thy-1 signaling in HSCs and to understand how these pathways are integrated with other critical regulators of stem cell fate, such as the Wnt, Notch, and Hedgehog pathways.[5][21] A deeper understanding of Thy-1 biology will undoubtedly pave the way for new therapeutic interventions in regenerative medicine and hematology.

References

- 1. researchgate.net [researchgate.net]

- 2. Relationship between Thy-1 expression and cell-cycle distribution in human bone marrow hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thy-1 expression is linked to functional properties of primitive hematopoietic progenitor cells from human umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thy-1 antigen-mediated adhesion of mouse lymphoid cells to stromal cells of haemopoietic origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Thy-1 as an Integrator of Diverse Extracellular Signals [frontiersin.org]

- 6. Thy-1 (CD90)-regulated cell adhesion and migration of mesenchymal cells: insights into adhesomes, mechanical forces, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles and Regulation of Thy-1, a Context-Dependent Modulator of Cell Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Hematopoietic Stem Cell: Self-renewal versus Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of Thy-1 on human hematopoietic progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Thy-1 on human hematopoietic progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. rupress.org [rupress.org]

- 14. Thy-1 antigen expression by murine high-proliferative capacity hematopoietic progenitor cells. I. Relation between sensitivity to depletion by Thy-1 antibody and stem cell generation potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relationship between Thy‐1 expression and cell‐cycle distribution in human bone marrow hematopoietic progenitors | Semantic Scholar [semanticscholar.org]

- 16. Changes in integrin expression are associated with altered homing properties of Lin(-/lo)Thy1.1(lo)Sca-1(+)c-kit(+) hematopoietic stem cells following mobilization by cyclophosphamide/granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thy-1-Integrin Interactions in cis and Trans Mediate Distinctive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Signaling pathways in hematopoietic stem cell fate decisions [cincinnatichildrens.org]

- 20. Thy-1 knockdown promotes the osteogenic differentiation of GMSCs via the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cell Signaling Pathways Involved in Hematopoietic Stem Cell Specification - PMC [pmc.ncbi.nlm.nih.gov]

SC-53116 (Anti-Thy-1/CD90) Antibody: A Technical Guide for Mesenchymal Stem Cell Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the SC-53116 antibody, a crucial tool for the identification and characterization of mesenchymal stem cells (MSCs). This document outlines the antibody's specifications, its target's role in MSC biology, and detailed protocols for its use in various applications.

Introduction to SC-53116 and its Target, Thy-1/CD90

The SC-53116 antibody, a mouse monoclonal antibody, specifically targets the Thy-1 cell surface antigen, also known as CD90.[1][2] Thy-1/CD90 is a 25-37 kDa glycosylphosphatidylinositol (GPI)-anchored glycoprotein (B1211001) expressed on the surface of various cell types, including thymocytes, neurons, and hematopoietic stem cells.[2] In the context of stem cell biology, CD90 is a well-established marker for the identification of mesenchymal stem cells.[3] MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts, chondrocytes, and adipocytes, making them a key area of interest in regenerative medicine and drug development.

The SC-53116 antibody is recommended for the detection of the Thy-1.1 antigenic determinant in mouse, rat, and human samples.[1][2] Its utility has been demonstrated across a range of immunological techniques, including Western Blotting (WB), Flow Cytometry (FCM), and Immunohistochemistry (IHC).[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative information for the use of the SC-53116 antibody in various applications.

Table 1: Antibody Specifications

| Feature | Specification |

| Catalog Number | SC-53116 |

| Target | Thy-1/CD90 |

| Clonality | Monoclonal (Clone OX7) |

| Host Species | Mouse |

| Isotype | IgG1 κ |

| Reactivity | Human, Mouse, Rat |

| Molecular Weight | 25-37 kDa |

Table 2: Recommended Starting Dilutions and Concentrations

| Application | Recommended Starting Dilution/Concentration |

| Western Blot (WB) | 1:200 - 1:1000 |

| Flow Cytometry (FCM) | 1 µg per 1 x 10^6 cells |

| Immunohistochemistry (IHC) | 1:50 - 1:500 |

| Immunofluorescence (IF) | 1:50 - 1:500 |

The Role of Thy-1/CD90 in Mesenchymal Stem Cell Biology

Thy-1/CD90 is not merely a surface marker but plays an active role in regulating the behavior of mesenchymal stem cells. It is involved in cell adhesion, migration, and differentiation.

Thy-1/CD90 interacts with other cell surface molecules, such as integrins and syndecan-4, to initiate intracellular signaling cascades.[4][5][6][7][8] This interaction can influence the organization of the actin cytoskeleton and modulate cell-matrix interactions, which are critical for cell motility and the differentiation process. For instance, the engagement of Thy-1/CD90 can activate the small GTPase RhoA, a key regulator of cell shape and movement.

Signaling Pathway of Thy-1/CD90 in Mesenchymal Stem Cells

Caption: Thy-1/CD90 signaling pathway in mesenchymal stem cells.

Experimental Protocols

This section provides detailed methodologies for the key applications of the SC-53116 antibody for the identification of mesenchymal stem cells.

Western Blotting

Objective: To detect the expression of Thy-1/CD90 in mesenchymal stem cell lysates.

Materials:

-

SC-53116 (anti-Thy-1/CD90) antibody

-

Mesenchymal stem cell lysate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

HRP-conjugated secondary antibody (anti-mouse IgG)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Lysate Preparation: Lyse mesenchymal stem cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. Determine protein concentration using a suitable assay (e.g., BCA).

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Dilute the SC-53116 antibody in blocking buffer. A starting dilution of 1:500 is recommended for MSC lysates. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated anti-mouse IgG secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. The expected band for Thy-1/CD90 is at approximately 25-37 kDa.[2]

Flow Cytometry

Objective: To identify and quantify the population of Thy-1/CD90-positive mesenchymal stem cells.

Materials:

-

SC-53116 (anti-Thy-1/CD90) antibody (or a fluorochrome-conjugated version)

-

Mesenchymal stem cells

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated secondary antibody (if using an unconjugated primary)

-

Isotype control antibody

-

Flow cytometer

Protocol:

-

Cell Preparation: Harvest mesenchymal stem cells and prepare a single-cell suspension. Wash the cells with cold flow cytometry staining buffer.

-

Cell Staining: Resuspend the cells to a concentration of 1 x 10^6 cells/100 µL in staining buffer.

-

Add 1 µg of the SC-53116 antibody (or the manufacturer's recommended amount for a conjugated antibody) to the cell suspension.[2] For the negative control, add an equivalent amount of a mouse IgG1 isotype control antibody to a separate tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

Washing: Wash the cells twice with 1-2 mL of cold staining buffer by centrifugation at 300-400 x g for 5 minutes.

-

Secondary Antibody Staining (if applicable): If an unconjugated primary antibody was used, resuspend the cell pellet in 100 µL of staining buffer and add the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes at 4°C in the dark.

-

Final Wash: Wash the cells twice as described in step 5.

-

Data Acquisition: Resuspend the cells in an appropriate volume of staining buffer and acquire the data on a flow cytometer.

Immunohistochemistry

Objective: To visualize the localization of Thy-1/CD90 in mesenchymal stem cell-containing tissue sections.

Materials:

-

SC-53116 (anti-Thy-1/CD90) antibody

-

Paraffin-embedded tissue sections containing mesenchymal stem cells

-

Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

-

Hydrogen peroxide (3%) to block endogenous peroxidase activity

-

Blocking solution (e.g., 5% normal goat serum in PBST)

-

HRP-conjugated secondary antibody (anti-mouse IgG)

-

DAB substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker). Allow the slides to cool to room temperature.

-

Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity. Rinse with PBS.

-

Blocking: Block non-specific antibody binding by incubating the sections with blocking solution for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the SC-53116 antibody in the blocking solution (recommended starting dilution 1:100). Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times for 5 minutes each with PBST.

-

Secondary Antibody Incubation: Apply the HRP-conjugated anti-mouse IgG secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Signal Development: Apply the DAB substrate and incubate until the desired brown staining intensity is reached. Monitor the reaction under a microscope.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

Experimental Workflows

Western Blotting Workflow

Caption: Western Blotting workflow for Thy-1/CD90 detection.

Flow Cytometry Workflow

Caption: Flow Cytometry workflow for MSC identification.

Immunohistochemistry Workflow

Caption: Immunohistochemistry workflow for Thy-1/CD90 localization.

References

- 1. scbt.com [scbt.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. Isolation of functionally distinct mesenchymal stem cell subsets using antibodies against CD56, CD271, and mesenchymal stem cell antigen-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thy-1 (CD90), Integrins and Syndecan 4 are Key Regulators of Skin Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syndecan-4/PAR-3 signaling regulates focal adhesion dynamics in mesenchymal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thy-1 (CD90)-regulated cell adhesion and migration of mesenchymal cells: insights into adhesomes, mechanical forces, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thy-1 (CD90), Integrins and Syndecan 4 are Key Regulators of Skin Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]

The Complex Identity of Thy-1 (OX7) on Western Blot: An In-depth Technical Guide

For Immediate Release

[CITY, STATE] – [DATE] – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide on the Western blot analysis of Thy-1, also known as CD90 or by the monoclonal antibody clone OX7. This guide provides an in-depth exploration of the protein's molecular characteristics, detailed experimental protocols, and a visual representation of its signaling pathways, aiming to clarify common ambiguities and enhance experimental reproducibility.

Thy-1 is a 25–37 kDa glycosylphosphatidylinositol (GPI)-anchored protein that plays a crucial role in a multitude of cellular processes, including T-cell activation, neurite outgrowth, apoptosis, and tumor suppression.[1][2] Its detection by Western blot, a cornerstone technique in molecular biology, is often complicated by its extensive post-translational modifications, leading to significant variations in its observed molecular weight.

Understanding the Molecular Weight of Thy-1